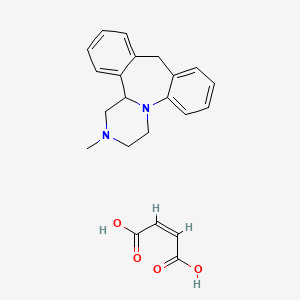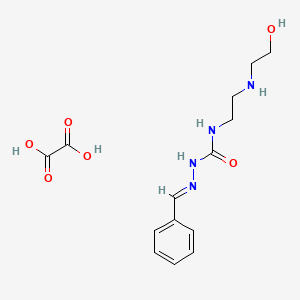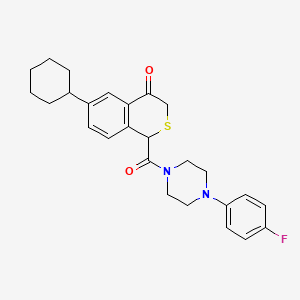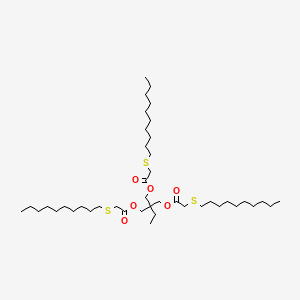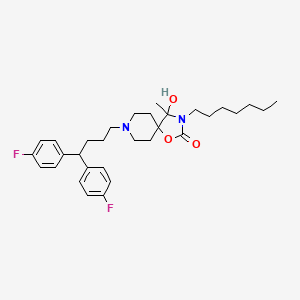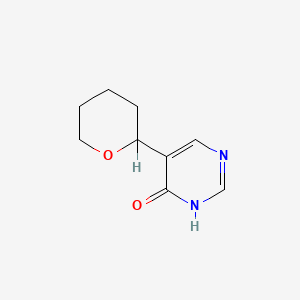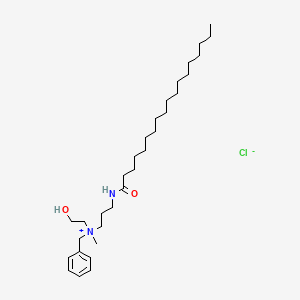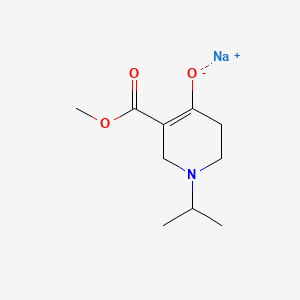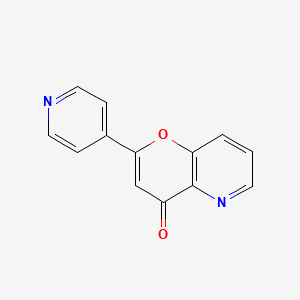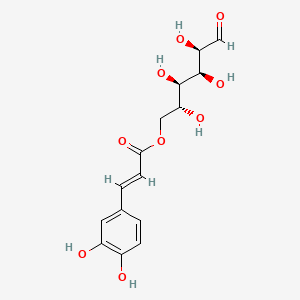
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is a complex organic compound with a unique structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a dibenzo[a,d]cyclopentene core with an ethylamine and cyclohexyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride typically involves a multi-step process. One common method includes the formal [5 + 2] annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes. This reaction is mediated by trifluoromethanesulfonic anhydride (Tf2O) and involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization . This method is known for its high efficiency, regioselectivity, and step-economy.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine or cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibenzosuberol: 10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ol.
5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene: Another derivative of the dibenzo[a,d]cycloheptene core.
Uniqueness
5H-Dibenzo(a,d)cyclopenten-delta(sup 5),beta-ethylamine, 10,11-dihydro-N-cyclohexyl-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethylamine and cyclohexyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
62469-26-5 |
|---|---|
Molecular Formula |
C22H26ClN |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
N-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]cyclopentanamine;hydrochloride |
InChI |
InChI=1S/C22H25N.ClH/c1-5-11-20-17(7-1)13-14-18-8-2-6-12-21(18)22(20)15-16-23-19-9-3-4-10-19;/h1-2,5-8,11-12,15,19,23H,3-4,9-10,13-14,16H2;1H |
InChI Key |
YGJSZJLYEYLYNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC=C2C3=CC=CC=C3CCC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


